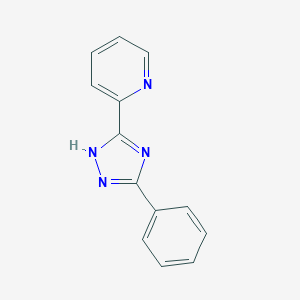
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a pyridine ring and a triazole ring. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. In
Mécanisme D'action
The mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied in detail. It has been shown to act as an inhibitor of various enzymes, including cytochrome P450 and topoisomerase II. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antifungal, antibacterial, and anticancer activities. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine in lab experiments is its versatility. This compound can be used in various fields, including medicinal chemistry and material science. In addition, the synthesis of this compound is relatively simple and can be carried out using various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for the study of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the efficacy and safety of this compound in vivo. In addition, the potential use of this compound in the development of new materials should be explored further. Finally, the mechanism of action of this compound should be investigated in more detail to gain a better understanding of its potential applications in various fields.
Conclusion
In conclusion, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. Further studies are needed to explore the potential applications of this compound in various fields and to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied by various researchers. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions and yields 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine as the final product. Other methods of synthesis include the use of microwave irradiation and palladium-catalyzed coupling reactions.
Applications De Recherche Scientifique
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In addition, this compound has been studied for its potential applications in the field of material science. It has been used as a ligand in the synthesis of metal-organic frameworks and has been investigated for its potential use in the development of organic light-emitting diodes.
Propriétés
Numéro CAS |
25433-29-8 |
|---|---|
Nom du produit |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
Formule moléculaire |
C13H10N4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C13H10N4/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H,(H,15,16,17) |
Clé InChI |
FDOSEIDYURVHEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



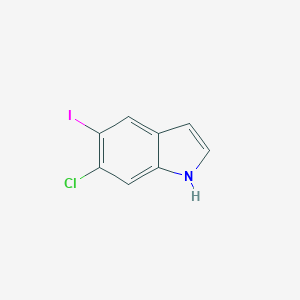
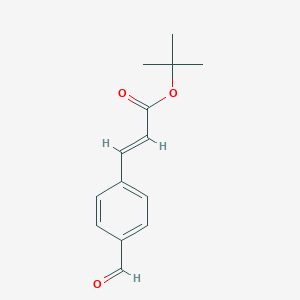
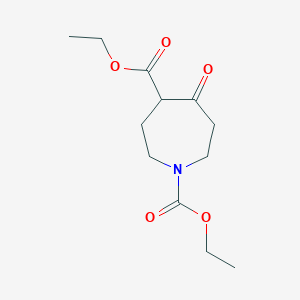
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
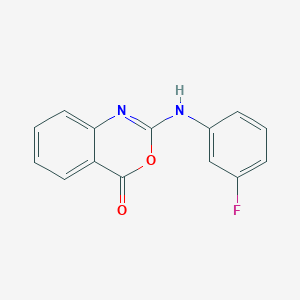
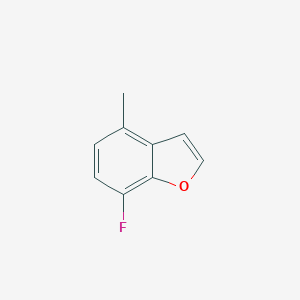
![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
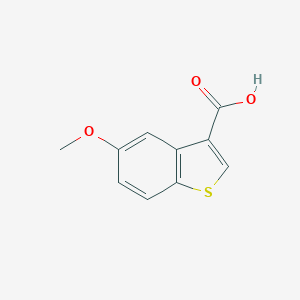
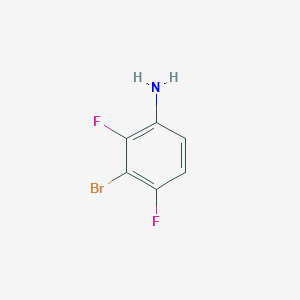
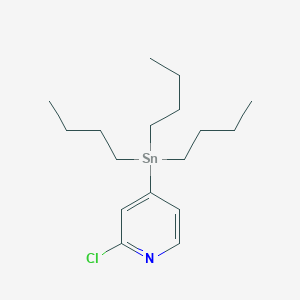
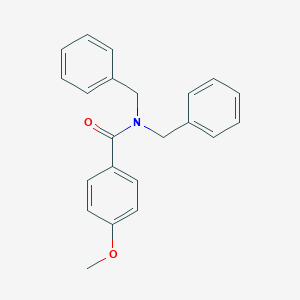
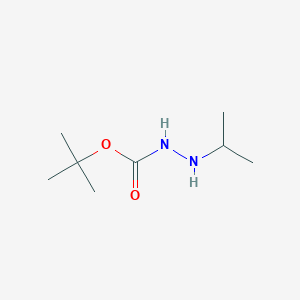
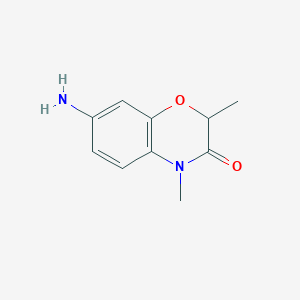
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)